Pyrazino[2,3-b]phenazine, 2,3-diphenyl-
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Overview
Description
Pyrazino[2,3-b]phenazine, 2,3-diphenyl- is a heterocyclic compound that belongs to the class of pyrazinophenazines. This compound is characterized by its fused ring structure, which includes a pyrazine ring and a phenazine ring, both of which are further substituted with phenyl groups at the 2 and 3 positions. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazino[2,3-b]phenazine, 2,3-diphenyl- typically involves the reaction of 2,3-diaminophenazine with different 1,2-diketones. For instance, the reaction of 2,3-diaminophenazine with benzil under reflux conditions in the presence of a suitable solvent can yield the desired compound . Another method involves the nucleophilic substitution of 2,3-dibromomethyl-pyrazino[2,3-b]phenazine with various nucleophiles such as propanol, morpholine, and potassium thiocyanate .
Industrial Production Methods
Industrial production methods for Pyrazino[2,3-b]phenazine, 2,3-diphenyl- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Pyrazino[2,3-b]phenazine, 2,3-diphenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Catalytic hydrogenation of the compound can lead to the formation of dihydro and tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromomethyl positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation typically involves the use of hydrogen gas and a metal catalyst such as palladium on carbon.
Substitution: Nucleophilic substitution reactions often use reagents like propanol, morpholine, and potassium thiocyanate under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives of Pyrazino[2,3-b]phenazine, 2,3-diphenyl-.
Reduction: Dihydro and tetrahydro derivatives.
Substitution: Substituted derivatives such as 2,3-bis-(propoxymethyl)-pyrazino[2,3-b]phenazine.
Scientific Research Applications
Pyrazino[2,3-b]phenazine, 2,3-diphenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyrazino[2,3-b]phenazine, 2,3-diphenyl- is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to intercalate into DNA, disrupting the replication process . In the context of organic electronics, the compound’s unique electronic properties, such as its ability to facilitate electron transfer, make it a valuable component in devices like OLEDs .
Comparison with Similar Compounds
Similar Compounds
Pyrazino[2,3-b]phenazine: The parent compound without the phenyl substitutions.
1H-Imidazo[4,5-b]phenazine: A similar compound with an imidazo ring fused to the phenazine core.
Dibenzo[f,h]furo[2,3-b]quinoxaline: Another heterocyclic compound with a similar fused ring structure.
Uniqueness
Pyrazino[2,3-b]phenazine, 2,3-diphenyl- is unique due to its specific substitution pattern with phenyl groups at the 2 and 3 positions. This substitution imparts distinct chemical and physical properties, such as enhanced stability and specific electronic characteristics, making it valuable for various applications in research and industry .
Properties
CAS No. |
125309-56-0 |
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Molecular Formula |
C26H16N4 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2,3-diphenylpyrazino[2,3-b]phenazine |
InChI |
InChI=1S/C26H16N4/c1-3-9-17(10-4-1)25-26(18-11-5-2-6-12-18)30-24-16-22-21(15-23(24)29-25)27-19-13-7-8-14-20(19)28-22/h1-16H |
InChI Key |
FKNLNXDWUUXWRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC4=NC5=CC=CC=C5N=C4C=C3N=C2C6=CC=CC=C6 |
Origin of Product |
United States |
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